Propane sultone
Description
Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2024)
1,3-Propane sultone is a sultone.
1,3-Propane sultone is used as a chemical intermediate. No information is available on the acute (short- term), chronic (long-term), reproductive, developmental, and carcinogenic effects of 1,3-propane sultone in humans. In rodents exposed to 1,3-propane sultone via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed. Leukemia, and tumors of the ear duct, small intestine, kidneys, lung, mammary gland, uterus, and skin have been reported in rodents exposed via gavage, injection, or dermal contact. The International Agency for Research on Cancer (IARC) has classified 1,3-propane sultone as a Group 2B, possible human carcinogen.
Propanesultone is a synthetic, colorless liquid or white crystalline solid that is readily soluble in water and many organic solvents such as ketones, esters and aromatic hydrocarbons. 1,3-propanesultone is used as a chemical intermediate in the production of detergents, dyes, lathering agents, bacteriostats, fungicides, insecticides, cation-exchange resins, corrosion inhibitors and vulcanization accelerators. When heated to decomposition, it emits toxic fumes of sulfur oxides. Humans are potentially exposed to residues of 1,3-propane sultone when using products manufactured from this compound. The primary routes of potential human exposure to 1,3-propane sultone are ingestion and inhalation. Contact with this chemical can cause mild irritation of the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)
sultone is usually defined as a derivative of 1,8-naphtholsulfonic acid; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxathiolane 2,2-dioxide | |
|---|---|---|
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InChI |
InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2 | |
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InChI Key |
FSSPGSAQUIYDCN-UHFFFAOYSA-N | |
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Canonical SMILES |
C1COS(=O)(=O)C1 | |
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Molecular Formula |
C3H6O3S | |
| Record name | PROPANE SULTONE | |
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| Record name | 1,3-PROPANE SULTONE | |
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DSSTOX Substance ID |
DTXSID8021195 | |
| Record name | 1,3-Propane sultone | |
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Molecular Weight |
122.15 g/mol | |
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Physical Description |
Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2022), White, crystalline solid or a colorless liquid (above 86 degrees F). [Note: Releases a foul odor as it melts.]; [NIOSH], WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., White, crystalline solid or a colorless liquid (above 86 °F). [Note: Releases a foul odor as it melts.] | |
| Record name | PROPANE SULTONE | |
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| Record name | Propane sultone | |
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Boiling Point |
180 °C at 0.039 atm. | |
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Flash Point |
greater than 235 °F (NIOSH, 2023), Flash point > 235 °F, >110 °C, >235 °F | |
| Record name | PROPANE SULTONE | |
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Solubility |
10 % (NIOSH, 2023), READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS, INSOL IN ALIPHATIC HYDROCARBONS, SOL IN WATER (100 G/L), Solubility in water, g/100ml: 10 (moderate), 10% | |
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Density |
1.39 (NIOSH, 2023) - Denser than water; will sink, SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C, Density (at 25 °C): 1.392 g/cm³, 1.39 | |
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Vapor Pressure |
0.27 [mmHg] | |
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Color/Form |
COLORLESS LIQ OR WHITE CRYSTALS, White, crystalline solid or a colorless liquid (above 86 degrees F). | |
CAS No. |
1120-71-4 | |
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Melting Point |
86 °F (NIOSH, 2023), 31 °C, 86 °F | |
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Synthetic Methodologies and Production Routes for 1,3 Propane Sultone
Historical Development of 1,3-Propane Sultone Synthesis
1,3-Propane sultone was first produced in the United States in 1963. pengnuochemical.com Production also occurred in Germany and the USA during the 1950s and 1960s. nih.goviarc.fr Initially, the quantities produced in the USA were relatively small, with one producer manufacturing less than 500 kg annually in 1974. nih.goviarc.fr While industrial use saw a decline in the 1960s, the compound has found renewed applications in various industries and laboratory synthesis. nih.goviarc.fr
Contemporary Industrial Production Pathways
Modern industrial production of 1,3-propane sultone primarily relies on the dehydration of gamma-hydroxypropanesulfonic acid. nih.goviarc.frchemicalbook.comlookchem.com This precursor acid is typically obtained from sodium hydroxypropanesulfonate. nih.goviarc.frchemicalbook.comlookchem.com
The dehydration of gamma-hydroxypropanesulfonic acid is a central step in the industrial synthesis of 1,3-propane sultone. This process involves the removal of a water molecule from the hydroxy sulfonic acid to form the cyclic sultone structure. One described method involves heating 3-hydroxy-1-propanesulfonic acid in the presence of catalysts such as pyridinium (B92312) p-toluenesulfonate and zeolites at temperatures around 50-60°C, followed by distillation to obtain the product. chemicalbook.comgoogle.com Another patent describes heating 3-hydroxy-propanesulfonic acid in toluene (B28343) at approximately 105°C or in diformazan benzo at approximately 130°C, with water being separated as it is generated. google.com The dehydration and cyclization can also be achieved by contacting the hydroxyalkane sulfonic acid in a liquid phase with an inert gas at elevated temperatures and reduced pressure. google.com
Detailed research findings on a large-scale preparation method involving dehydration of 3-hydroxy-1-propanesulfonic acid have reported high yields and purity. For example, a method using pyridinium p-toluenesulfonate and zeolite catalysts at 55°C for 2.5 hours, followed by distillation and treatment with calcium oxide, yielded 1,3-propane sultone with a total yield of 99.4% and a purity exceeding 99.99%. chemicalbook.com
| Reactant | Catalyst(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 3-hydroxy-1-propanesulfonic acid | Pyridinium p-toluenesulfonate, Zeolite | 55 | 2.5 | 99.4 | >99.99 | chemicalbook.com |
| 3-hydroxy-propanesulfonic acid | None specified (in toluene) | ~105 | 10-12 | 80-81 | >=99 | google.com |
| 3-hydroxy-propanesulfonic acid | None specified (in diformazan benzo) | ~130 | 10-12 | 83 | >=99 | google.com |
The initial step in one common industrial pathway involves the preparation of sodium hydroxypropanesulfonate through the addition of sodium bisulfite to allyl alcohol. nih.goviarc.frchemicalbook.comlookchem.comunilongindustry.com This reaction forms the sodium salt of 3-hydroxypropanesulfonic acid. Subsequent acidification of this sodium salt yields 3-hydroxypropanesulfonic acid, which is then subjected to intramolecular dehydration to produce 1,3-propane sultone. unilongindustry.com This route is considered to have mild reaction conditions, readily available and inexpensive raw materials, and a simple process, with reported yields reaching up to 95%. unilongindustry.com A patent describes a method where sodium sulfite (B76179), sodium bisulfite, and allyl alcohol are reacted at room temperature with pH adjusted to 5-5.5, catalyzed by azo diisobutyl nitrile and induced by infrared radiation, followed by acidification with concentrated hydrochloric acid. google.com
Laboratory-Scale Synthesis Protocols
While industrial production focuses on efficiency and scale, laboratory synthesis protocols often prioritize accessibility and ease of execution for smaller quantities.
One method for preparing 1,3-propane sultone in the laboratory involves the reaction of 1,3-dihalopropane with a sulfonating agent. patsnap.com This process typically involves several steps. First, a sulfonation reaction is carried out between 1,3-dihalopropane and a sulfonating agent in a solvent to produce a 1-halogenated-3-sodium 1-propanesulfonate (B8565668). patsnap.com This intermediate is then acidified with a strong acid in water, followed by concentration and filtration to remove inorganic salts, yielding 1-halogenated-3-moropholino ethanesulfonic acid (Note: This name appears to be a potential translation error in the source and likely refers to a halogenated hydroxypropanesulfonic acid derivative). patsnap.com Finally, heating this intermediate under vacuum conditions facilitates a lactonization reaction, resulting in the formation of 1,3-propane sultone. patsnap.com For example, a specific procedure involves reacting sodium sulfite with 1-bromo-3-chloropropane (B140262) in ethanol (B145695) at 80°C. patsnap.com
Cyclization Reactions for Sultone Ring Formation
The formation of the sultone ring in 1,3-propane sultone commonly involves the intramolecular cyclization of a precursor molecule containing both a hydroxyl group and a sulfonic acid functionality or a derivative thereof. A prevalent route utilizes 3-hydroxypropanesulfonic acid (3-HPSA) as a key intermediate unilongindustry.comchemicalbook.com. The cyclization of 3-HPSA proceeds via an intramolecular dehydration reaction, leading to the formation of the five-membered sultone ring. This dehydration is often facilitated by the application of heat and/or catalysts unilongindustry.com.
Another synthetic approach involves the reaction of 1,3-alkanedisulfonate esters with a strong base like n-butyllithium, which can induce cyclization to form five- and six-membered ring sultones. Similarly, alkanesulfonate esters of 1,2-halohydrins can undergo cyclization to yield five-membered ring sultones cdnsciencepub.com.
A multi-step synthesis route for 1,3-propane sultone has been reported starting from allyl chloride. This method involves sulfonation of allyl chloride with a sulfite or metabisulfite (B1197395) aqueous solution to produce sodium allyl sulfonate. Subsequently, sodium allyl sulfonate reacts with sulfuric acid under catalytic conditions, followed by hydrolysis under alkaline conditions and acidification to yield 3-hydroxypropanesulfonic acid. The final step involves cyclodehydration of 3-hydroxypropanesulfonic acid in the presence of an inert dehydrating agent to obtain 1,3-propane sultone google.compatsnap.com.
Role of Catalysts in Synthetic Efficiency
Catalysts play a crucial role in enhancing the efficiency of 1,3-propane sultone synthesis, particularly in facilitating the cyclization and dehydration steps. In the synthesis starting from allyl alcohol and sodium bisulfite to form sodium 3-hydroxypropanesulfonate, followed by acidification to 3-hydroxypropanesulfonic acid, the intramolecular dehydration to yield 1,3-propane sultone can be achieved through distillation under reduced pressure unilongindustry.com.
In methods involving the cyclization of 3-hydroxypropanesulfonic acid, acid catalysts are frequently employed to promote the dehydration reaction . For instance, a combination of pyridinium p-toluenesulfonate and zeolites has been used as a catalyst system for the dehydration of 3-hydroxypropanesulfonic acid at moderate temperatures (50-60 °C) google.com. The addition of calcium oxide after distillation can further help in reducing water content google.com.
Catalysts are also utilized in the initial steps of some synthetic routes. For example, the reaction of hydrosulfite, sulfite, and allyl alcohol in water to produce a reaction mixture containing hydroxyl propane (B168953) sulfonated compounds can be catalyzed by crown ethers google.com. Infrared radiation induction and azo diisobutyl nitrile have also been reported as catalytic methods in the preparation of 3-hydroxy-1-propanesulfonic acid from sodium sulfite, sodium bisulfite, and allyl alcohol google.com.
Advanced Synthetic Approaches and Process Optimization
Advanced synthetic approaches aim to improve the yield, purity, and environmental sustainability of 1,3-propane sultone production. Process optimization often focuses on reaction conditions, catalyst systems, and purification methods.
One common process route involves using propylene (B89431) alcohol (allyl alcohol) as the starting material, reacting it with sodium bisulfate to form sodium 3-hydroxypropanesulfonate. This is followed by acidification to obtain 3-hydroxypropanesulfonic acid, and then intramolecular dehydration via reduced pressure distillation to yield 1,3-propane sultone. This route is characterized by mild reaction conditions, readily available and inexpensive raw materials, absence of highly toxic or explosive hazards, minimal environmental pollution, a simple process, and high yields, potentially reaching 95% unilongindustry.com.
Another method for preparing 1,3-propane sultone involves starting with allyl chloride, converting it to sodium allyl sulfonate, and subsequently reacting it to form 3-hydroxypropanesulfonic acid, which is then cyclized. This method highlights the use of inexpensive raw materials and a multi-step process involving substitution, addition, hydrolysis, and cyclization to achieve relatively high yields under mild reaction conditions suitable for mass production google.compatsnap.com.
Novel methods for preparing sultone derivatives, including 1,3-propane sultone derivatives, have been developed, offering high yields and applicability in various fields such as electrolyte solutions for lithium-ion batteries and fine chemicals epo.org.
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles in the synthesis of 1,3-propane sultone is an area of increasing interest, driven by the need to reduce the environmental impact of chemical manufacturing. While specific details on large-scale green synthesis of 1,3-propane sultone are not extensively detailed in the provided results, the use of milder reaction conditions and less hazardous reagents aligns with green chemistry goals unilongindustry.comgoogle.compatsnap.com.
Research into greener alternatives for reactions where 1,3-propane sultone is used as a reagent provides insights into potential future directions for its own synthesis. For instance, studies have explored the use of ionic liquids as reaction media for N-alkylation reactions that typically employ 1,3-propane sultone, demonstrating advantages such as reduced amounts of the sultone needed and minimized byproduct formation rsc.orgtandfonline.com. While this pertains to the use of 1,3-propane sultone, it reflects a broader trend towards greener chemical processes that could influence the demand for and development of more sustainable synthesis routes for 1,3-propane sultone itself.
Novel Reagents and Reaction Conditions for Enhanced Yield and Purity
The development of novel reagents and optimized reaction conditions is crucial for enhancing the yield and purity of 1,3-propane sultone. The multi-step approach starting from allyl chloride, involving specific conditions for sulfonation, addition, hydrolysis, and cyclization, exemplifies the optimization of reaction parameters and reagent choices to achieve high yields google.compatsnap.com. The method specifies molar ratios of reactants, concentrations of solutions, reaction temperatures, and reaction times for each step google.com.
The use of specific catalyst systems, such as the combination of pyridinium p-toluenesulfonate and zeolites for the dehydration of 3-hydroxypropanesulfonic acid, represents the exploration of novel catalytic systems to lower reaction temperatures and improve efficiency google.com. Furthermore, the addition of calcium oxide as a dehydrating agent after distillation helps in achieving low water content in the final product, contributing to higher purity google.com.
Research into alternative synthetic strategies, such as those involving the cyclization of alkanedisulfonate esters or halohydrin derivatives, explores different starting materials and reaction pathways that could potentially offer advantages in terms of yield, purity, or process simplicity cdnsciencepub.com.
Mechanistic Investigations of 1,3 Propane Sultone Reactivity
Electrophilic Reactivity and Alkylation Mechanisms
1,3-Propane sultone functions as a potent electrophile, readily undergoing reactions with nucleophiles. This electrophilic character is central to its utility in introducing the sulfopropyl group onto various molecules, thereby conferring water solubility and anionic properties. nih.govsmolecule.comchemicalbook.com The mechanism primarily involves the nucleophilic attack on a carbon atom of the sultone ring, leading to ring opening and the formation of a new bond between the nucleophile and the propyl chain, with the sulfonate group acting as a leaving group. google.comgoogleapis.com
Direct Alkylation Pathways
Direct alkylation by 1,3-propane sultone proceeds through the transfer of a sulfopropyl group to a nucleophilic center. This process is a form of nucleophilic substitution. The strained cyclic structure of the sultone enhances its reactivity towards such attacks. chemicalbook.com For instance, 1,3-propane sultone is known to alkylate biological molecules, including DNA and proteins, by directly transferring alkyl groups. smolecule.comchemicalbook.comiarc.fr Research has shown that 1,3-propane sultone reacts with guanosine (B1672433) and DNA, with N7-alkylguanosine being the primary product, accounting for over 90% of the total adducts in studies conducted at pH 6-7.5. Minor alkylation products at N1 and O6 positions of guanosine have also been observed. nih.govsmolecule.comiarc.fr
Nucleophilic Attack Susceptibility
As an activated ester, 1,3-propane sultone is highly susceptible to nucleophilic attack. smolecule.comchemicalbook.comwikipedia.orgguidechem.com Various nucleophiles can initiate the ring-opening reaction. The attack typically occurs at a carbon atom adjacent to the oxygen or sulfur atom in the ring, leading to the cleavage of a C-O or C-S bond and subsequent ring opening. oup.com The nature of the nucleophile and reaction conditions influence the specific site of attack and the resulting product. For example, the reaction with sulfite (B76179) anion as a nucleophile can lead to the formation of 1,3-propane disulfonic acid compounds. google.comgoogleapis.com
Ring-Opening Mechanisms of the Sultone Structure
The ring-opening of 1,3-propane sultone can occur through different mechanisms depending on the reaction environment and the attacking species. Nucleophilic attack is a prevalent mechanism, leading to the cleavage of either the C-O or S-O bond within the four-membered ring. oup.com Studies involving the hydrolysis of sultones have indicated that ring opening can occur via cleavage of the S-O linkage, particularly in strongly alkaline media. oup.com In the context of lithium-ion batteries, the reduction of 1,3-propane sultone has been shown to induce ring opening via the cleavage of the S-O bond. acs.orgresearchgate.net Electrochemical ring opening has also been identified as a key initial step in the decomposition of 1,3-propane sultone in battery electrolytes, leading to the formation of various sulfur-containing species. d-nb.infochemicalbook.com
Hydrolytic Degradation Pathways
1,3-Propane sultone undergoes hydrolysis in the presence of water, a significant degradation pathway. nih.govchemicalbook.comnih.govcdnsciencepub.comlookchem.com This reaction is particularly relevant in environmental contexts and in applications where the sultone is exposed to moisture. The hydrolysis leads to the formation of a linear sulfonic acid. chemicalbook.comwikipedia.orgguidechem.comlookchem.com
Formation of 3-Hydroxy-1-Propanesulfonic Acid
The primary product of the hydrolysis of 1,3-propane sultone is 3-hydroxy-1-propanesulfonic acid. nih.govchemicalbook.comnih.govcdnsciencepub.comlookchem.com This occurs through the nucleophilic attack of water on the sultone ring, resulting in ring opening and the addition of a hydroxyl group and a sulfonic acid group to the propane (B168953) chain. The reaction can be accelerated by acidic conditions. smolecule.com
The formation of 3-hydroxy-1-propanesulfonic acid from 1,3-propane sultone can be represented by the following simplified reaction:
C₃H₆O₃S (1,3-Propane sultone) + H₂O → HOCH₂CH₂CH₂SO₃H (3-Hydroxy-1-propanesulfonic acid)
This hydrolysis product is a linear sulfonic acid and is significantly less reactive as an alkylating agent compared to the cyclic sultone. google.comgoogleapis.comiarc.fr
Kinetic and Thermodynamic Aspects of Hydrolysis
The hydrolysis of 1,3-propane sultone is a relatively rapid process in aqueous solutions. nih.gov A measured rate constant for hydrolysis in aqueous solution at 25 °C has been reported as 8.2 x 10⁻² hr⁻¹, corresponding to a half-life of 8.5 hours at this temperature. nih.gov Another reported rate constant is 1 x 10⁻⁶ sec⁻¹ at 20 °C, which corresponds to a half-life of 8 days. nih.gov The rate of hydrolysis can be influenced by factors such as pH and temperature. The reaction is reported to be accelerated by acidic conditions. smolecule.comlookchem.com
Studies on the hydrolysis of sultones, including 1,3-propane sultone, have investigated the kinetic aspects and the influence of structural factors on the rates of ring-opening solvolyses. acs.org Tracer experiments using H₂¹⁸O have provided insights into the bond cleavage that occurs during hydrolysis, indicating a preference for C-O fission over S-O fission in 1,3-propane sultone under certain conditions. oup.com However, in strongly alkaline media, S-O cleavage has also been observed. oup.com
Reactivity with Diverse Chemical Moieties
1,3-Propane sultone acts as a direct-acting alkylating agent, meaning it can transfer an alkyl group to other molecules without requiring metabolic activation. iarc.frchemicalbook.com This property underlies its reactions with a variety of chemical species, including proteins, nucleic acids, and polymers. iarc.frchemicalbook.com
Reactions with Proteins and Amino Acids
1,3-Propane sultone reacts with proteins and amino acids. iarc.frchemicalbook.com Specifically, it has been shown to react with cysteine thiol groups, converting cysteine to S-3-sulphopropylcysteine. capes.gov.brnih.gov This reaction is slower than with iodoacetate but exhibits similar selectivity for thiol groups. capes.gov.br The resulting S-3-sulphopropylcysteine is stable under conditions of total acid hydrolysis. capes.gov.br
Studies involving proteins like bovine insulin (B600854) and human serum albumin have demonstrated that 1,3-propane sultone can yield fully S-substituted derivatives on a preparative or analytical scale. capes.gov.br The reaction has been suggested as a method in protein chemistry, as the sulphopropyl derivatives possess favorable handling properties. capes.gov.br
Furthermore, 1,3-propane sultone has been used to modify silk fibroin, a natural protein polymer. researchgate.net Research indicates that the modification primarily occurs on serine amino acid residues. researchgate.net This reaction can lead to increased crystallinity and beta-sheet content in the modified silk fibroin. researchgate.net Modification of proteins with 1,3-propane sultone can be employed to enhance their hydrophilicity and solubility. chemicalbook.com
Interactions with DNA Nucleosides (e.g., Guanosine Alkylation)
1,3-Propane sultone interacts with DNA nucleosides, acting as a genotoxic agent. smolecule.comiarc.frchemicalbook.comnih.gov It reacts with guanosine and DNA at pH 6–7.5 in vitro. smolecule.comnih.goviarc.frnih.gov The primary reaction product is N7-alkylguanosine, which accounts for over 90% of the total reaction products. smolecule.comnih.goviarc.frnih.govresearchgate.net
Minor alkylation products have also been identified. These include N1-alkylguanosine, accounting for approximately 1.6% of the total adducts, and O⁶-alkylguanosine, representing about 0.5%. smolecule.comnih.goviarc.frnih.govresearchgate.net N7- and N1-alkylguanine adducts have also been detected in DNA that has reacted with 1,3-propane sultone. smolecule.comnih.govresearchgate.net
The alkylation of DNA by 1,3-propane sultone can lead to DNA strand breaks and mutations. nih.gov This interaction pattern highlights its potential for inducing genetic alterations in various biological systems. smolecule.com
The distribution of alkylation products on guanosine and DNA is summarized in the following table:
| Alkylation Site | Product | Approximate Percentage of Total Adducts (in vitro, pH 6-7.5) |
| N7 | N7-alkylguanosine | > 90% smolecule.comnih.goviarc.frnih.govresearchgate.net |
| N1 | N1-alkylguanosine | ~ 1.6% smolecule.comnih.goviarc.frnih.govresearchgate.net |
| O⁶ | O⁶-alkylguanosine | ~ 0.5% smolecule.comnih.goviarc.frnih.govresearchgate.net |
Covalent Bonding in Polymer Modification
1,3-Propane sultone is utilized for the chemical modification of polymers through covalent bonding, primarily to introduce sulfonate groups. chemicalbook.comchemicalbook.comnih.gov This sulfonation process can enhance properties such as hydrophilicity and introduce anionic character. chemicalbook.comnih.govnih.gov
It has been studied for modifying polymers such as cellulose (B213188), cellulose acetate (B1210297), and polyacrylonitrile (B21495). utwente.nl In the case of cellulose and cellulose acetate, 1,3-propane sultone can react directly with available hydroxyl groups. utwente.nl For polyacrylonitrile, the nitrile groups may need to be converted to reactive thioamide groups before reaction with the sultone. utwente.nl
1,3-Propane sultone has also been used in the sulfonation of chitosan (B1678972), a polyaminosaccharide. researchgate.netrsc.orggoogle.com While early methods conducted under acidic conditions were thought to yield N-sulfopropyl chitosan with high degrees of substitution, later research indicated that a significant portion of the sulfopropyl groups were attached via ionic bonding rather than covalent bonding due to sultone hydrolysis. researchgate.netrsc.orggoogle.com Conducting the reaction at neutral pH has been shown to increase the efficiency of N-sulfopropylation, leading to higher true degrees of covalent substitution. researchgate.netrsc.org Quantum chemistry calculations suggest that the higher reactivity at neutral pH is due to the increased molar fraction of non-protonated glucosamine (B1671600) units. researchgate.netrsc.org
The compound is also used in the preparation of sulfonated block copolymers, where it acts as a sulfonating agent to incorporate sulfonic acid groups via a chemical bond. nih.gov Additionally, 1,3-propane sultone has been employed in the post-synthetic modification of covalent organic frameworks (COFs) to introduce sulfonic acid functionalities through the aminolysis of amine linkages. rsc.org This covalent modification can alter the properties of the COF for specific applications, such as catalysis. rsc.org
Examples of polymers modified using 1,3-propane sultone include:
Cellulose utwente.nl
Cellulose acetate utwente.nl
Polyacrylonitrile utwente.nl
Chitosan researchgate.netrsc.orggoogle.com
Block copolymers (e.g., for sulfonation of polystyrene segments) nih.gov
Covalent Organic Frameworks (COFs) rsc.org
Polyaminosaccharides chemicalbook.comgoogle.com
Poly(4-vinylpyridine) sigmaaldrich.com
Poly((2-(dimethylamino)ethyl methacrylate)-co-3-dimethyl(methacryloyloxyethyl)ammonium propanesulfonate) sigmaaldrich.com
The covalent bonding introduced by 1,3-propane sultone is key to tailoring the properties of these polymers for various applications, such as in membranes, surfactants, and functional materials. chemicalbook.comnih.govnih.govutwente.nl
Advanced Applications and Performance Enhancement Through 1,3 Propane Sultone
Role in Lithium-Ion Battery Electrolytes
1,3-Propane sultone (PS) is commonly employed as an electrolyte additive in LIBs frontiersin.orgepo.orgrsc.org. Its inclusion helps to build a protective surface film on the electrodes and suppress electrolyte decomposition, leading to improved cell performance frontiersin.org. PS has been shown to enhance the cyclability of various battery chemistries, including LiMn₂O₄/graphite (B72142) cells, particularly under elevated temperatures frontiersin.orgresearchgate.net. The improved performance is largely attributed to the PS-originated SEI film formed on both the anode and cathode surfaces frontiersin.org.
Mechanism of Solid Electrolyte Interphase (SEI) Film Formation
The solid electrolyte interphase (SEI) film is a critical passivation layer that forms on the anode surface during the initial charge-discharge cycles of a LIB epo.orgacs.orgnih.gov. This film is a product of the irreversible reduction reactions of electrolyte components, including the lithium salt, solvents, and additives, on the carbon negative electrode surface epo.orgacs.org. A high-quality SEI film is ideally dense and thin, effectively blocking electron transport to prevent further electrolyte degradation while allowing lithium ions to pass through during cycling acs.org.
1,3-Propane sultone acts as a reductive-type additive, meaning it is preferentially reduced at the anode surface compared to the bulk electrolyte solvents like ethylene (B1197577) carbonate (EC) acs.orgevengineeringonline.com. This preferential reduction is facilitated by the lower lowest unoccupied molecular orbital (LUMO) energy of PS, which confers higher reduction potentials rsc.orgevengineeringonline.comacs.org.
Reductive Decomposition Pathways on Anode Surfaces
The reductive decomposition of 1,3-propane sultone on the anode surface is a key process in SEI formation rsc.orgrsc.org. Theoretical studies using density functional theory (DFT) calculations have investigated the electroreductive decomposition of PS rsc.orgrsc.org. While thermodynamically unfavorable in the gas phase, PS can undergo one- or two-electron reduction processes in bulk solvent rsc.orgrsc.org.
In the presence of PS, its reduction occurs faster than that of common electrolyte solvents like EC acs.orgacs.org. The most stable reduction state of PS in the solvent state is the radical anion PS⁻ acs.org. This initial reduction can lead to ring-opening reactions leapchem.comd-nb.info. Studies suggest that Li⁺ ions play a significant role in the reductive decomposition of sultones researchgate.net. Decomposition processes involving O-C and S-C bond breaking can lead to stable decomposition products researchgate.net. The electrochemical ring-opening of PS has been shown to result in characteristic 1-propanesulfonate (B8565668) d-nb.info.
Products and Components of SEI Films
The SEI film formed with 1,3-propane sultone is composed of inorganic and organic electrolyte decomposition byproducts acs.org. The decomposition of PS contributes sulfur-containing species to the SEI layer frontiersin.orgacs.orgelectrochemsci.org. Products from the reductive decomposition of PS can include Li₂SO₃, (CH–CH₂–CH₂–OSO₂Li)₂, and Li–C carbides rsc.org. When used in conjunction with other additives like vinylene carbonate (VC), the SEI components can include lithium carbonate (Li₂CO₃) and R-SO₃Li moieties electrochemsci.org. The presence of a peak at 168-169 eV in the S 2p spectrum confirms the participation of 1,3-PS in the formation of the SEI film on the anode, corresponding to R-SO₃Li species electrochemsci.org. The formation of sulfates and sulfites, such as ROSO₂Na and RSO₃Na, through the decomposition of 1,3-PS can stabilize the SEI film researchgate.net.
Influence on SEI Quality and Stability
The addition of 1,3-propane sultone leads to the formation of a stable and robust SEI film on the graphite anode surface frontiersin.org. This film effectively inhibits further electrolyte decomposition and protects the graphite from exfoliation frontiersin.org. A high-quality SEI film formed by PS is often described as dense and uniform frontiersin.orgacs.orgresearchgate.net. This dense and uniform layer is crucial for preventing continuous electrolyte degradation and allowing efficient lithium-ion transport acs.orgevengineeringonline.com. The SEI formed with the co-use of VC and 1,3-PS has demonstrated better thermal stability during cycling at elevated temperatures compared to films formed with other electrolytes electrochemsci.org. The stability of the SEI film is critical for the long-term performance of the battery acs.org.
Impact on Battery Electrochemical Performance
The formation of a stable and effective SEI layer by 1,3-propane sultone has a significant positive impact on the electrochemical performance of lithium-ion batteries hopaxfc.comleapchem.com.
Cycling Performance and Discharge Capacity
The addition of 1,3-propane sultone can significantly enhance the cycling stability of LIBs leapchem.comfrontiersin.org. Studies on LiMn₂O₄/graphite pouch cells have shown that the addition of 5% PS increased the capacity retention from 52% to 71% after 180 cycles at 60°C, compared to cells without the additive frontiersin.org. This improved cyclability is attributed to the modified SEI on both electrodes, which prevents structural breakdown and inhibits electrolyte decomposition frontiersin.org. PS can also help maintain discharge capacity over extended cycling acs.org. For instance, in sodium-ion batteries, the addition of 3 wt% 1,3-PS resulted in a capacity retention rate of 96.16% and a higher discharge specific capacity after 200 cycles compared to the blank electrolyte acs.org. Excessive amounts of PS, however, might lead to the formation of an overly thick SEI film, which could hinder Li⁺ transport and negatively impact performance frontiersin.org.
Table: Effect of 1,3-Propane Sultone Concentration on LiMn₂O₄/Graphite Cell Performance at 60°C frontiersin.org
| PS Concentration (wt%) | Capacity Retention after 180 cycles (%) |
| 0 (Base) | 52 |
| 3 | Data not explicitly available in snippet |
| 5 | 71 |
| 7 | Performance becomes worse frontiersin.org |
Table: Effect of 1,3-Propane Sultone on Sodium-Ion Battery Performance acs.org
| Electrolyte | Capacity Retention after 200 cycles (%) | Discharge Specific Capacity (mA·g⁻¹) at 50 mA·g⁻¹ |
| Blank Electrolyte | 91.47 | 236.70 |
| Electrolyte with 3 wt% 1,3-PS | 96.16 | 251.78 |
Computational Chemistry Approaches to SEI Formation (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT) studies, provides valuable insights into the mechanisms by which electrolyte additives like 1,3-propane sultone influence the formation of the solid electrolyte interphase (SEI) layer. DFT calculations have been applied to investigate the reductive reactions of 1,3-propane sultone near the anode surface in lithium-ion batteries. nih.govfishersci.bewikipedia.orgfishersci.dk These studies employ iterative methods that consider possible reactants from the electrolyte environment in each reaction step to understand the thermodynamically favorable reaction pathways. fishersci.bewikipedia.org
DFT studies indicate that in the presence of 1,3-propane sultone, its reduction occurs preferentially over that of ethylene carbonate (EC), a common electrolyte solvent. nih.govfishersci.bewikipedia.org This preferential reduction suppresses the generation of ethene gas, which is a common decomposition product of EC and can lead to cell swelling. nih.govfishersci.be The reduction of 1,3-propane sultone in bulk solvent can occur through one- or two-electron processes, forming stable intermediates. fishersci.dkfishersci.no The decomposition of these intermediates and subsequent termination reactions of the resulting primary radicals yield products such as Li₂SO₃, (CH–CH₂–CH₂–OSO₂Li)₂, and Li–C carbides. nih.govfishersci.dkfishersci.no These species contribute to the formation of an effective SEI film on the anode surface. nih.govfishersci.dkfishersci.no Computational methods not only predict the compounds present in the SEI layer, consistent with experimental observations, but also offer insights into how 1,3-propane sultone facilitates the formation of a high-quality SEI. fishersci.bewikipedia.org
Aging Marker Molecules and Decomposition Products in Spent Batteries
Identifying aging marker molecules and decomposition products of electrolyte additives in spent lithium-ion batteries is crucial for understanding degradation mechanisms and for recycling efforts. The decomposition of 1,3-propane sultone in lithium-ion batteries has been investigated using techniques such as chromatography combined with high-resolution accurate mass spectrometry. nih.govfishersci.caatamanchemicals.com
Electrochemical ring-opening of 1,3-propane sultone yields characteristic sulfur-containing decomposition products. nih.govfishersci.caatamanchemicals.com 1-propanesulfonate has been identified as a key ionic aging marker molecule for the electrochemical decomposition of 1,3-propane sultone. nih.govfishersci.caatamanchemicals.com This finding is consistent with literature reports on the formation of alkyl sulfonate species through electrochemical ring-opening of sultones. nih.govfishersci.ca In addition to ionic markers, volatile decomposition products, such as methyl and ethyl esters of 1-propanesulfonate, have also been identified. nih.govatamanchemicals.com Their formation is primarily attributed to elevated temperatures occurring after the initial ring-opening of 1,3-propane sultone during cell formation. nih.govatamanchemicals.com Both ionic and volatile decomposition markers are valuable for the targeted identification of battery materials that contained 1,3-propane sultone, even if the initial additive molecules have been depleted during cycling. nih.govatamanchemicals.com
Polymer Functionalization and Material Science
1,3-Propane sultone is a versatile reagent for the functionalization of various polymers, enabling the modification of their chemical and physical properties for diverse applications. nih.govfishersci.ptsarchemlabs.comereztech.comwikidata.orgamericanelements.com The ring-opening reaction of 1,3-propane sultone allows for the facile introduction of sulfonate groups onto polymer chains. nih.govfishersci.ptamericanelements.comfishersci.fiwikipedia.orgfishersci.iefishersci.comresearchgate.net
Introduction of Sulfonate Groups for Anionic Character and Water Solubility
A primary application of 1,3-propane sultone in polymer science is the introduction of sulfonate (-SO₃⁻) groups. This functionalization confers anionic character to the polymer and significantly enhances its water solubility. fishersci.canih.govfishersci.ptamericanelements.comfishersci.fiwikipedia.orgfishersci.ieresearchgate.net The reaction with 1,3-propane sultone effectively grafts a sulfopropyl group onto the polymer backbone. fishersci.fiwikipedia.orgfishersci.ie
Studies on the modification of chitosan (B1678972), a polysaccharide, with 1,3-propane sultone have shown that efficient N-sulfopropylation can be achieved in aqueous solutions, particularly under neutral pH conditions. fishersci.com This process converts the weakly cationic chitosan into a water-soluble polyampholyte with tunable anionic charge content, which is of interest for various applications. fishersci.com The water solubility of cellulose (B213188) derivatives has also been achieved through a two-step modification process involving 1,3-propane sultone. americanelements.comciteab.com The solubility was found to be dependent on both the degree of substitution and the chemical nature of the introduced substituents. americanelements.comciteab.com
Modification of Cellulose and Cellulose Acetate (B1210297) for Membrane Technology
Cellulose and cellulose acetate are important polymers for membrane preparation due to their desirable properties. 1,3-Propane sultone has been utilized to modify these polymers for applications in membrane technology, particularly for introducing strongly anionic groups. fishersci.canih.govresearchgate.net
Modification of cellulose and cellulose acetate can be achieved through a direct reaction between 1,3-propane sultone and the available hydroxyl groups on the polymer chains. nih.gov This reaction introduces sulfonate groups, leading to sulfonated cellulose or cellulose acetate derivatives. nih.govresearchgate.net The introduction of negatively charged groups in membranes can offer advantages such as reduced membrane fouling and increased selectivity. nih.gov While 1,3-propane sultone is effective for this modification, its use in large-scale industrial applications may be limited due to safety concerns. nih.gov Modified cellulose acetate membranes prepared using 1,3-propane sultone have shown promising performance in terms of flux and rejection rates for dissolved solids and organic carbon. nih.gov Surface modification of membranes, such as polysulfone membranes coated with polydopamine, with 1,3-propane sultone can yield zwitterionic membranes with enhanced hydrophilicity and improved antifouling properties, demonstrating high flux recovery after protein filtration. wikipedia.org
Derivatization of Polyamides and Polyacrylonitrile (B21495)
1,3-Propane sultone can also be used for the derivatization of other important polymers like polyamides and polyacrylonitrile. nih.govresearchgate.netfishersci.ca Similar to cellulose, this modification aims to introduce sulfonate groups to alter the polymer's properties. nih.govfishersci.ca
For polyamides, 1,3-propane sultone can be used in modification reactions to introduce anionic character. nih.govfishersci.ca In the case of polyacrylonitrile, the nitrile groups are not directly reactive with 1,3-propane sultone. nih.gov Therefore, the nitrile groups typically need to be converted into more reactive species, such as thioamide groups through a reaction with hydrogen sulfide (B99878), before they can react with the sultone. nih.gov This derivatization allows for the introduction of sulfonate groups onto the polyacrylonitrile backbone. nih.gov These modified polymers can find applications where anionic character or altered solubility are desired. nih.gov
N-Sulfopropylation of Chitosan and Other Polyamino Sugars
The N-sulfopropylation of chitosan and other polyamino sugars involves the conjugation of strong anionic sulfonate groups to the polymer backbone using 1,3-propane sultone. researchgate.netrsc.orgresearchgate.net This modification is a common method to convert weak cationic polysaccharides like chitosan into polyampholyte derivatives, which possess both cationic and anionic characteristics. researchgate.netrsc.org The introduction of sulfonate groups enhances the hydrophilicity and water solubility of the modified polymers. smolecule.comresearchgate.net This chemical modification is achieved by reacting the amino functional groups of the polyamino saccharide with 1,3-propane sultone, typically in the presence of an organic solvent under suitable temperature conditions. chemicalbook.com
Reaction Conditions and pH Optimization for Efficiency
The efficiency of the N-sulfopropylation reaction of chitosan with 1,3-propane sultone is significantly influenced by the reaction conditions, particularly the pH of the reaction medium. While the reaction has historically been performed under acidic conditions, recent research indicates that a neutral pH is key to increasing the efficiency of the N-sulfopropylation reaction in aqueous solutions. researchgate.netrsc.org
Under acidic conditions, there is a propensity for significant hydrolysis of 1,3-propane sultone, leading to the presence of non-covalently bonded sulfopropyl groups in the final product, which can result in an overestimation of the degree of substitution. researchgate.netrsc.org Quantum chemistry calculations suggest that the higher reactivity of 1,3-propane sultone towards non-protonated glucosamine (B1671600) units, which are present in a remarkably higher molar fraction at neutral pH compared to acidic pH, contributes to the increased efficiency under neutral conditions. researchgate.netrsc.org
Degree of Substitution Analysis in Modified Polymers
The degree of substitution (DS) is a fundamental characteristic that quantifies the level of sulfonation in modified polyamino sugars like N-(3-sulfopropyl)chitosan salt (SPCS). researchgate.netrsc.orgresearchgate.net It represents the average number of sulfopropyl groups introduced per repeating unit of the polymer. nih.gov The DS value can be tuned by varying the reaction conditions, including the weight ratio between chitosan and 1,3-propane sultone. rsc.org
Accurate determination of the true DS values is crucial. Studies have shown that when the reaction is carried out under acidic conditions, the true DS values for SPCS can be limited to around 5%. rsc.org However, when synthesized under neutral conditions, the DS values can range significantly, from 25% to 95%, and can be controlled by adjusting the ratio of reactants. rsc.org Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are employed to determine the DS of the modified polymers. researchgate.netrsc.orgnih.govresearchgate.net NMR, particularly ¹H NMR and ¹³C NMR, can provide true DS values regardless of the purity level of the SPCS, while elemental analysis is effective for completely pure SPCS. researchgate.netrsc.orgresearchgate.netrsc.org
Synthesis of Cation-Exchange Resins and Membranes
1,3-Propane sultone is utilized in the synthesis of cation-exchange resins and membranes. chemicalbook.comutwente.nlleapchem.com The introduction of strongly anionic sulfonate groups into polymers is desirable for applications in membrane technology, such as reducing membrane fouling and increasing selectivity. utwente.nl 1,3-Propane sultone is a useful chemical for the modification of various polymers, including cellulose, cellulose acetate, and polyacrylonitrile, to introduce these anionic groups. utwente.nl
For instance, cellulose and cellulose acetate can be modified through a direct reaction with 1,3-propane sultone. utwente.nl In the case of polyacrylonitrile, the nitrile groups are initially converted to reactive thioamide groups using hydrogen sulfide before reacting with the sultone. utwente.nl The incorporation of sulfonic acid groups via 1,3-propane sultone allows for the creation of cation-exchange materials. leapchem.com These modified polymers can be used to prepare cation-exchange membranes with potential applications in areas like desalination and fuel cells, where they contribute to proton conductivity. leapchem.comhysolchem.eufupress.net
Chemical Intermediate in Specialized Syntheses
1,3-Propane sultone serves as an important chemical intermediate in the synthesis of a variety of specialized compounds. sltchemicals.comrsc.orgresearchgate.netchemicalbook.comCurrent time information in Bangalore, IN.researchgate.net Its high reactivity and ability to introduce sulfopropyl groups make it valuable in diverse chemical processes. sltchemicals.comchemicalbook.comnjchm.com
Synthesis of Surfactants (e.g., CHAPS detergent)
1,3-Propane sultone is used in the synthesis of various types of surfactants, including zwitterionic surfactants like sulfobetaines. chemicalbook.comnjchm.comsmolecule.comleapchem.comwikipedia.org It has been specifically used in the synthesis of specialist surfactants such as CHAPS detergent (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate). chemicalbook.comsmolecule.comchemimpex.com The reaction typically involves the reaction of an appropriate tertiary amine with 1,3-propane sultone. wikipedia.org These sulfobetaine (B10348) surfactants are characterized by having both a quaternary nitrogen atom and a sulfonium (B1226848) group in their polar head. wikipedia.org
Preparation of Sulfonamides and Pharmaceutical Compounds
1,3-Propane sultone is an important intermediate in the synthesis of sulfonamides and other pharmaceutical compounds. sltchemicals.comnjchm.comchemicalbook.com Its capacity to introduce sulfonic acid groups enables the modification of drug properties, potentially enhancing their efficacy and solubility. For example, it has been explored as an antibacterial synergist when combined with sulfa drugs, demonstrating enhanced antibacterial effects against various pathogens, particularly in treating poultry coccidiosis and intestinal bacterial infections. njchm.com
Modification of Dyes and Sensitizing Agents
1,3-Propane sultone serves as a key intermediate in the synthesis of various dyes and sensitizing agents. njchm.comwhbrightchem.comunilongmaterial.com Its ability to introduce sulfonic acid groups enhances the water solubility and other properties of these compounds, which is crucial for their application in areas such as textiles, leather making, and photosensitive materials. nih.govnjchm.comunilongmaterial.comchemicalbook.com
The sulfonation of organic molecules by 1,3-propane sultone occurs under relatively mild conditions. chemicalbook.comnjchm.com This reaction involves the nucleophilic attack on the sultone ring, leading to the opening of the ring and the covalent attachment of the sulfopropyl group to the target molecule. wikipedia.orgunilongindustry.com This functionalization can significantly alter the chromophoric or photosensitive properties of the modified compound.
Research findings indicate that 1,3-propane sultone is utilized in the synthesis of sensitizing dyes and anionic Gemini surfactants, which are relevant in photographic and other imaging applications. chemicalbook.comwuhanbrightchemical.com The introduction of the sulfonate group can improve the interaction of the dye or sensitizing agent with the surrounding medium or substrate, influencing factors such as solubility, aggregation behavior, and spectral properties.
Catalysis of Organic Reactions (e.g., Mannich Reaction)
1,3-Propane sultone plays a role in the development of catalytic systems, particularly in the context of ionic liquids used for organic transformations such as the Mannich reaction. researchgate.netaip.orgoaji.netresearchgate.net Protic ionic liquids synthesized from compounds like 1-methylimidazole (B24206) (PubChem CID: 6853) and 1,3-propane sultone have demonstrated catalytic activity in the Mannich reaction. researchgate.netaip.orgresearchgate.net
The Mannich reaction is a crucial carbon-carbon bond forming reaction in organic synthesis, yielding beta-amino carbonyl compounds. oaji.net These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. oaji.net
Studies have shown that ionic liquids derived from 1,3-propane sultone can act as dual catalysts and solvents in the Mannich reaction, facilitating the reaction at relatively low temperatures (e.g., 25 °C) and achieving high yields of Mannich bases within short reaction times. researchgate.netaip.orgresearchgate.net For instance, protic ionic liquids synthesized from 1-methylimidazole and 1,3-propane sultone have been reported to catalyze the reaction of dehydroacetic acid (PubChem CID: 65084), benzaldehyde (B42025) (PubChem CID: 240), and aniline (B41778) (PubChem CID: 6115) with good efficiency. researchgate.netoaji.netresearchgate.net
The use of such ionic liquid systems offers potential advantages, including simplified separation and purification processes, as the ionic liquid catalyst can often be easily separated from the reaction mixture and potentially recycled. researchgate.netaip.orgresearchgate.net
Biological Activity and Molecular Mechanisms of Action
Genotoxicity and DNA Damage
1,3-Propane sultone is a well-established genotoxic agent, capable of causing damage to genetic material. iarc.frsmolecule.comchemicalbook.comnih.gov Studies across different organisms, including bacteria, yeast, plant cells, and mammalian cells, have demonstrated its ability to induce various forms of DNA damage. iarc.frnih.goviarc.fr This genotoxicity is considered a key factor in its carcinogenic potential. smolecule.comchemicalbook.com
Direct Alkylation of DNA and RNA
The primary mechanism by which 1,3-propane sultone exerts its genotoxic effects is through direct alkylation of DNA and RNA. iarc.frsmolecule.comchemicalbook.comnih.govnih.gov As a cyclic sulfonate ester, it acts as an electrophile, reacting with nucleophilic centers in nucleic acids. smolecule.com This reaction involves the transfer of a propylsulfonate group from 1,3-propane sultone to the DNA or RNA molecule. pengnuochemical.com This direct alkylating property means that 1,3-propane sultone does not need to be metabolized by enzymes to become reactive with genetic material. iarc.fr
Preferential Alkylation Sites (e.g., N7-Guanine)
Research has identified specific sites within DNA and RNA that are preferentially targeted for alkylation by 1,3-propane sultone. The N7 position of guanine (B1146940) is the main reaction site. iarc.frnih.govnih.govnih.govosti.gov Studies reacting 1,3-propane sultone with guanosine (B1672433) or DNA at physiological pH (6–7.5) in vitro have shown that N7-alkylguanosine is the predominant product, accounting for over 90% of the total reaction products. iarc.frnih.govnih.govpengnuochemical.comnih.govosti.gov
While N7-guanine is the primary target, minor alkylation products have also been identified. These include alkylation at the N1 and O6 positions of guanine. iarc.frnih.govnih.govnih.govosti.gov Specifically, N1-alkylguanosine and O6-alkylguanosine have been detected, accounting for approximately 1.6% and 0.5% of the total adducts, respectively, in in vitro reactions with guanosine and DNA. iarc.frnih.govnih.govnih.govosti.gov N7- and N1-alkylguanine adducts have also been detected in DNA that has reacted with 1,3-propane sultone. nih.govpengnuochemical.comnih.govosti.gov
| Alkylation Site | Approximate Percentage of Total Adducts (in vitro) |
| N7-Guanine | > 90% |
| N1-Guanine | ~ 1.6% |
| O6-Guanine | ~ 0.5% |
Formation of DNA Adducts
The alkylation of DNA by 1,3-propane sultone leads to the formation of DNA adducts. iarc.frnih.govnih.govnih.govosti.govepa.gov These adducts are formed when the propylsulfonate group from 1,3-propane sultone becomes covalently attached to nucleotide bases. The formation of N7-alkylguanine is the most prominent adduct due to the preferential alkylation at this site. iarc.frnih.govnih.govnih.govosti.gov The presence of these adducts can distort the DNA helix and interfere with crucial cellular processes such as DNA replication and transcription. epa.gov In addition to N7-guanine adducts, minor adducts at N1-guanine and O6-guanine are also formed. iarc.frnih.govnih.govnih.govosti.gov
Induction of Mutations in Biological Systems
The DNA damage caused by 1,3-propane sultone, particularly the formation of DNA adducts, can lead to the induction of mutations in biological systems. iarc.frsmolecule.comnih.govnih.govuni.lu Studies have shown that 1,3-propane sultone is mutagenic in bacteria and induces mitotic recombination in yeast. iarc.frnih.goviarc.fr It also induces mutations in plant cells. iarc.frnih.goviarc.fr
In mammalian systems, 1,3-propane sultone has been shown to increase mutation frequencies. For example, studies in male Sprague-Dawley rats treated with 1,3-propane sultone demonstrated dose-dependent increases in the frequencies of Pig-a gene mutation. iarc.frnih.gov The induction of mutations is a critical aspect of its genotoxicity and contributes to its potential to initiate carcinogenesis. smolecule.com
Chromosomal Aberrations and Sister Chromatid Exchanges
Beyond point mutations, 1,3-propane sultone is also capable of inducing larger-scale chromosomal damage, including chromosomal aberrations and sister chromatid exchanges (SCEs). iarc.frnih.gov Chromosomal aberrations are changes in the structure or number of chromosomes, while SCEs involve the exchange of genetic material between sister chromatids during cell division.
Studies in cultured mammalian cells, including human lymphocytes, have shown that 1,3-propane sultone induces chromosomal aberrations and sister chromatid exchanges. iarc.frnih.goviarc.frnih.gov The frequency of chromosomal aberrations in human lymphocyte cultures treated with 1,3-propane sultone increased proportionally to the dose and duration of treatment. nih.gov
DNA Strand Breaks in Mammalian Cells
1,3-Propane sultone has been shown to induce DNA strand breaks in mammalian cells. iarc.frnih.govnih.gov DNA strand breaks are lesions where the phosphodiester backbone of the DNA molecule is broken, which can lead to genomic instability.
Studies have demonstrated the induction of DNA strand breaks in brain cells from rats that were injected with 1,3-propane sultone. iarc.frnih.goviarc.fr Furthermore, in vitro studies using the alkaline comet assay have shown that 1,3-propane sultone causes DNA damage, indicative of strand breaks, in the liver of rats. nih.gov This effect has also been observed in human lymphocytes exposed to 1,3-propane sultone in vitro.
Carcinogenicity and Mechanistic Considerations
The carcinogenicity of 1,3-propane sultone has been extensively studied, revealing key mechanisms by which it exerts its effects. chemicalbook.comsmolecule.com It has been classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals and mechanistic data, including strong evidence of genotoxicity. chemicalbook.com
Role as a Directly Alkylating Agent
A fundamental aspect of 1,3-propane sultone's mechanism of action is its role as a potent and direct alkylating agent. chemicalbook.comsmolecule.comnih.gov Due to its reactive cyclic structure, it can readily penetrate biological membranes and transfer alkyl groups (specifically, the propylsulfonate group) to various biomolecules, including DNA and proteins. chemicalbook.comsmolecule.comguidechem.com This alkylation of DNA can lead to mutations and other forms of DNA damage, which are key events in the initiation of cancer development. smolecule.com Studies have shown that 1,3-propane sultone reacts with DNA to form adducts, such as 7-(3-propanesulfonic acid) guanine, as well as minor adducts like N1- and O6-alkylguanosines. sci-hub.se
Absence of Requirement for Metabolic Activation in Carcinogenesis
Unlike some carcinogens that require metabolic conversion by cellular enzymes to become reactive, 1,3-propane sultone acts directly as an alkylating agent. smolecule.comguidechem.comiarc.fr This direct reactivity means that it does not necessitate metabolic activation to exert its carcinogenic effects. smolecule.comguidechem.comiarc.frsigmaaldrich.com This characteristic is significant because it implies that the mechanism of action is likely consistent across different species, including both animals and humans. chemicalbook.comguidechem.com
Histone Modification and Potential Epigenetic Mechanisms
Beyond direct DNA alkylation, evidence suggests that 1,3-propane sultone may also contribute to carcinogenicity through epigenetic mechanisms, potentially involving histone modification. iarc.fruevora.pt Histone modifications are chemical alterations to histone proteins that can affect chromatin structure and gene expression without changing the underlying DNA sequence. uevora.ptcd-genomics.com Studies in human foreskin fibroblastic cells exposed to 1,3-propane sultone have shown induced histone modification, specifically a broadening of the H2A and H2B bands after exposure, as detected by electrophoresis. iarc.frnih.gov The reactivity of 1,3-propane sultone with histones suggests that additional epigenetic mechanisms may be operative in its carcinogenic activity. iarc.fr
Studies in Experimental Animal Models (e.g., Tumor Induction Sites and Types)
Extensive studies in experimental animals have provided sufficient evidence for the carcinogenicity of 1,3-propane sultone. chemicalbook.comnih.goviarc.fr It has been shown to induce tumors at multiple sites in various rodent models, depending on the route of administration. nih.govnih.govepa.gov
In rats, 1,3-propane sultone is carcinogenic by oral, intravenous, subcutaneous, and prenatal routes of administration, producing tumors in various organs, including the brain (particularly gliomas), mammary gland, intestine, hematopoietic system, and kidneys. nih.govnih.govresearchgate.net
In mice, skin application and subcutaneous injection of 1,3-propane sultone have been shown to induce tumors. nih.goviarc.fr Skin application resulted in benign and malignant skin tumors and lymphoreticular (lympho-haematopoietic system) tumors. iarc.frnih.gov Subcutaneous injection produced local tumors. nih.goviarc.fr
The types of tumors observed in animal studies are summarized in the table below:
| Animal Model | Route of Administration | Tumor Sites and Types |
| Rats | Oral, Intravenous, Subcutaneous, Prenatal | Brain (Gliomas), Mammary Gland, Intestine, Hematopoietic System, Kidneys |
| Mice | Skin Application | Skin (Benign and Malignant), Lymphoreticular (Lympho-haematopoietic system) |
| Mice | Subcutaneous Injection | Local tumors |
These animal studies demonstrate the systemic and local carcinogenic effects of 1,3-propane sultone across different routes of exposure and highlight specific target organs for tumor development. nih.govnih.govepa.gov
Cellular and Biochemical Interactions
The high reactivity of 1,3-propane sultone allows it to interact with various cellular and biochemical components, contributing to its biological effects. chemicalbook.comguidechem.com
Reactions with Proteins and Enzymes
As a highly reactive alkylating agent, 1,3-propane sultone readily reacts with proteins and enzymes. chemicalbook.comguidechem.com Its ability to transfer the propylsulfonate group allows it to modify amino acid residues within proteins. nih.gov This interaction can alter protein structure and function, potentially disrupting cellular processes. nih.gov Studies have demonstrated that 1,3-propane sultone can produce in vitro complexes between DNA and proteins, as well as between protein molecules themselves. nih.gov The reaction of cysteine thiol groups with 1,3-propane sultone, resulting in the formation of S-3-sulphopropyl derivatives, is one example of how it can modify proteins. nih.gov These interactions with proteins and enzymes are considered to be part of the broader molecular mechanisms underlying the toxicity and carcinogenicity of 1,3-propane sultone. iarc.frcenmed.com
Penetration of Biological Membranes
Due to its small size and high reactivity, 1,3-propane sultone possesses the capacity to easily penetrate biological membranes. Once across these barriers, it can readily react with various crucial biomolecules, including proteins, DNA, and RNA, through alkylation uni.lu.
Research investigating the effects of alkylating agents, such as 1,3-propane sultone and beta-propiolactone, on DNA has provided insights into the subsequent interaction of the modified DNA with cellular membranes. Studies using Bacillus subtilis transforming DNA exposed to these agents demonstrated a progressive loss in the DNA's ability to transform competent bacteria. This decrease in transforming activity was attributed, in part, to a slower rate of penetration of the alkylated DNA through the cellular membrane and a reduced capacity to enter the recipient bacteria. Furthermore, heavily alkylated DNA was found to lack recognition by the specific surface receptors on competent cells that are typically involved in the uptake of untreated nucleic acid. Instead, this modified DNA attached to different sites on the cell surface, and this attachment did not result in cellular uptake. While this research focuses on the membrane interaction of DNA after modification by 1,3-propane sultone, it highlights the potential for the sultone's alkylating activity to indirectly impact cellular uptake processes by altering the properties of biomolecules.
Analytical Methodologies for 1,3 Propane Sultone Detection and Quantification
Methods for Workplace Air Monitoring
Monitoring 1,3-propane sultone in workplace air is essential for assessing occupational exposure. Several chromatographic methods have been developed for this purpose, often coupled with specific sampling techniques to collect and concentrate the analyte from the air.
Gas Chromatography (GC) with Sulfur Selective Detection
Gas chromatography coupled with a sulfur-selective detector is one method used for determining 1,3-propane sultone in workplace air. This approach involves preconcentrating the PS from the air sample. One described method utilizes a wash bottle containing methyl-isobutylketone as an absorbent to capture the PS from the air. The resulting solution is then analyzed by GC with a flame-photometric detector (FPD), which offers selective sulfur detection. mdpi.comnih.govresearchgate.net This selective detection helps to minimize interference from other compounds that may be present in the air sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of 1,3-propane sultone in air. The United States Environmental Protection Agency (EPA) Method TO-15, applicable to a range of volatile organic compounds (VOCs) including 1,3-propane sultone, utilizes GC-MS analysis following sample collection in evacuated canisters. nih.goviarc.frepa.gov This method involves concentrating the analyte from a known volume of air before thermal desorption and GC-MS analysis. iarc.fr
Another GC-MS method for workplace air involves passing air through a glass tube containing a glass fiber filter and layers of silica (B1680970) gel for adsorption. mdpi.comresearchgate.netnih.govresearchgate.net The adsorbed PS is then washed with acetonitrile, and the resulting solution is analyzed by GC-MS. mdpi.comnih.govresearchgate.net This method has a reported measuring range of 0.7 to 14 µg/m³ for a 360 L air sample, with a limit of detection (LOD) of 13 ng/m³ and a limit of quantification (LOQ) of 40 ng/m³. mdpi.comnih.govresearchgate.netnih.gov Quantitative determinations can be carried out by monitoring selected ions, such as m/z 30, 58, and 122. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another method employed for the determination of 1,3-propane sultone, particularly when the analyte is collected in a way that converts it to a suitable derivative. One approach involves collecting PS by drawing air through an impinger or denuder whose inner wall is coated with 2-mercaptobenzothiazole (B37678) (sodium salt). mdpi.comnih.govresearchgate.netiarc.fr This process preconcentrates PS in the form of the sodium salt of 2-mercaptobenzothiazole-S-propanesulfonic acid, which is then extracted and determined by HPLC with UV detection. mdpi.comnih.govresearchgate.netiarc.fr
Reverse phase HPLC methods with UV detection can also be used for the analysis of 1,3-propane sultone. sielc.com These methods typically use a mobile phase containing acetonitrile, water, and an acidic component like phosphoric acid. sielc.com For compatibility with Mass Spectrometry, phosphoric acid can be replaced with formic acid. sielc.com
Sampling Techniques (e.g., Adsorption, Impingers, Canisters)
Various sampling techniques are used to collect 1,3-propane sultone from workplace air prior to analysis. These techniques aim to capture and often concentrate the analyte from a larger volume of air.
Adsorption: Adsorption onto solid sorbents is a common technique. Methods describe the use of silica gel in glass tubes, sometimes in conjunction with a glass fiber filter, to adsorb PS from air drawn through the tube. mdpi.comresearchgate.netnih.govresearchgate.net
Impingers: Impingers or wash bottles containing an absorbent solution, such as methyl-isobutylketone, can be used to preconcentrate PS from the air as it bubbles through the liquid. mdpi.comnih.govresearchgate.netiarc.fr Alternatively, impingers with inner walls coated with a reactive substance like 2-mercaptobenzothiazole (sodium salt) are used to capture PS as a derivative. mdpi.comnih.govresearchgate.netiarc.fr
Canisters: Evacuated canisters, particularly passivated stainless steel canisters (like Summa canisters), are used for collecting whole air samples. nih.goviarc.frepa.govepa.gov Air is drawn into the canister by vacuum or pumping. nih.goviarc.fr This technique is utilized in methods like EPA-TO-15 for the analysis of volatile organic compounds, including 1,3-propane sultone. nih.goviarc.frepa.gov Sample collection can be done at subatmospheric or pressurized conditions. epa.govepa.gov The collected sample is then typically subjected to concentration and thermal desorption before chromatographic analysis. iarc.fr
Detection in Complex Matrices
Analyzing 1,3-propane sultone in complex matrices presents unique challenges due to potential interferences and the need for effective extraction and separation.
Analysis in Spent Lithium-Ion Battery Materials
1,3-Propane sultone is used as an additive in the electrolyte of lithium-ion batteries to improve performance characteristics like cycle life and storage stability. unilongindustry.com Analyzing PS and its decomposition products in spent lithium-ion battery materials is important for understanding degradation mechanisms and for recycling processes.
Chromatographic techniques coupled with high-resolution accurate mass spectrometry have been employed to investigate the decomposition of 1,3-propane sultone in spent lithium-ion battery electrolytes. researchgate.netchemicalbook.com This research has focused on identifying sulfur-containing decomposition products and defining aging marker molecules. researchgate.netchemicalbook.com For instance, 1-propanesulfonate (B8565668) has been identified as a characteristic ionic marker molecule for electrochemical PS decomposition, formed via electrochemical ring-opening. researchgate.netchemicalbook.com Volatile methyl and ethyl esters of 1-propanesulfonate have also been identified as decomposition markers, primarily formed at elevated temperatures after PS ring-opening during cell formation. researchgate.netchemicalbook.com These ionic and volatile decomposition markers can be used for the targeted identification of hazardous PS-containing lithium-ion battery material, even if the initial additive molecule has been consumed. researchgate.netchemicalbook.com
Analysis of electrolyte components, including additives like 1,3-propane sultone, in lithium-ion batteries can be performed using gas chromatography, often with an FID detector. shimadzu.com This allows for the separation and quantitative analysis of various carbonic esters and additives present in the electrolyte. shimadzu.com
Data from GC-MS Analysis of 1,3-Propane Sultone in Workplace Air
| Parameter | Value | Air Sample Volume | Citation |
| Measuring Range | 0.7 – 14 µg/m³ | 360 L | mdpi.comnih.govresearchgate.net |
| Limit of Detection | 13 ng/m³ | 360 L | mdpi.comnih.govresearchgate.netnih.gov |
| Limit of Quantification | 40 ng/m³ | 360 L | mdpi.comnih.govresearchgate.netnih.gov |
| Extraction Factor | 0.99 (from filter and silica gel) | Not specified | nih.gov |
GC-MS Conditions (Example Method)
| Parameter | Value | Citation |
| Column | HP-5MS capillary (30 m × 0.25 mm; 0.25 µm) | nih.govresearchgate.net |
| Initial Temperature | 100 °C | nih.govresearchgate.net |
| Temperature Program | Increase by 5 °C/min to 150 °C | nih.govresearchgate.net |
| Final Temperature | 150 °C | nih.govresearchgate.net |
| Carrier Gas | Helium | nih.govresearchgate.net |
| Flow Rate | 1 mL/min | nih.govresearchgate.net |
| Dosing Temperature | 250 °C | researchgate.net |
| Sample Split Ratio | 10:1 | researchgate.net |
| Dosing Volume | 2 µL | researchgate.net |
| Ionization | EI (70 eV) | researchgate.net |
| Scan Range | 35–260 amu | researchgate.net |
| Monitored Ions (SIM) | m/z 30, 58, 122 | nih.govresearchgate.net |
| PS Retention Time | 4.887 min | nih.govresearchgate.net |
Identification of Decomposition and Aging Marker Molecules
The decomposition of 1,3-propane sultone is a critical aspect to consider in its analysis, especially in applications such as lithium-ion batteries where it is used as an electrolyte additive. Investigating PS decomposition often involves chromatographic techniques coupled with high-resolution accurate mass spectrometry (HRAM-MS) to identify sulfur-containing decomposition products. researchgate.netd-nb.infochemicalbook.com
A characteristic ionic marker molecule for electrochemical PS decomposition is 1-propanesulfonate, which is formed via electrochemical ring-opening of PS. researchgate.netd-nb.infochemicalbook.com This marker has been detected in electrochemically aged electrolytes. chemicalbook.com The selectivity of 1-propanesulfonate as a PS aging marker has been demonstrated by comparing the aging of electrolytes containing PS with those containing 1-propene-1,3-sultone (PES), an unsaturated sultone additive. chemicalbook.com While electrochemical ring-opening of PES has also been reported, target analysis of 1-propanesulfonate in PES-containing electrolytes did not yield positive identification, suggesting that the hydrogenation of the unsaturated, ring-opened PES species is unfavorable. chemicalbook.com This supports the use of 1-propanesulfonate as a characteristic ionic aging marker for PS decomposition. chemicalbook.com
In addition to ionic markers, volatile methyl and ethyl esters of 1-propanesulfonate have also been identified as decomposition products. researchgate.netchemicalbook.com Their formation is primarily attributed to elevated temperatures following PS ring-opening during processes like cell formation. researchgate.netchemicalbook.com Both ionic and volatile decomposition markers can be utilized for the targeted identification of materials containing PS, even if the original additive molecule has been consumed. researchgate.netchemicalbook.com
Theoretical studies using density functional theory (DFT) have also been applied to investigate the reductive decomposition of PS, particularly in the context of solid electrolyte interphase (SEI) formation in lithium-ion batteries. rsc.orgacs.orgresearchgate.net These studies explore the thermodynamically favorable reaction pathways and potential decomposition products, such as Li₂SO₃ and lithium alkylsulfonate species (RSO₂Li), which contribute to the SEI layer. rsc.orgacs.orgacs.org
Techniques for Reducing Matrix Interference
Matrix interference can significantly impact the accuracy of analytical methods for 1,3-propane sultone, especially in complex samples like battery electrolytes or workplace air. Several techniques are employed to reduce these interferences:
Sample Preparation: Effective sample preparation is crucial. For instance, in the analysis of PS in workplace air, the substance is typically adsorbed onto a solid sorbent like silica gel after passing air through a filter. mdpi.comresearchgate.netnih.gov The PS is then desorbed using a suitable solvent, such as acetonitrile, before analysis. mdpi.comresearchgate.net This adsorption-desorption process helps to isolate the analyte from the air matrix.
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate PS from liquid matrices. For example, a method for determining PS content involves ultrasonic extraction with n-hexane from a solid sample matrix. google.com This step helps to selectively extract PS while leaving behind many interfering components.
Chromatographic Separation: Coupling techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with sensitive detectors is a primary method for separating PS from matrix components and its decomposition products. researchgate.netd-nb.infochemicalbook.commdpi.comresearchgate.netgoogle.comsielc.comiarc.frthermofisher.comperkinelmer.com By optimizing chromatographic conditions (e.g., column type, mobile phase, temperature program), effective separation can be achieved, reducing co-elution issues.
Selective Detection: Using detectors that are selective for sulfur-containing compounds, such as a sulfur selective detector in GC iarc.fr or a mass spectrometer (MS) in Selected Ion Monitoring (SIM) mode mdpi.comresearchgate.netthermofisher.com, can significantly reduce interference from non-sulfur-containing matrix components. MS detection allows for the identification and quantification of the analyte based on its unique mass fragmentation pattern, even in complex mixtures. mdpi.comresearchgate.netgoogle.comthermofisher.comperkinelmer.comhmdb.caexpec-tech.com
Matrix Matching and Standard Addition: Preparing calibration standards in a matrix similar to the samples can help compensate for matrix effects by ensuring that the analyte behaves similarly in both standards and samples during analysis. drawellanalytical.com The standard addition method involves adding known amounts of the analyte to the sample, allowing for the determination of the original concentration by extrapolating the signal increase, thereby accounting for matrix effects. drawellanalytical.com
Method Validation and Performance Parameters
Method validation is essential to ensure the reliability and accuracy of analytical methods for 1,3-propane sultone. Key performance parameters evaluated during validation include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, sensitivity, and precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. nelac-institute.org
These parameters are typically determined from the analysis of blank samples or low-concentration standards. The LOD is often calculated based on the standard deviation of replicate measurements of a blank or low-level sample and the slope of the calibration curve mdpi.comresearchgate.net, commonly using a signal-to-noise ratio (S/N) of 3:1 thermofisher.comexpec-tech.com. The LOQ is typically determined using a higher S/N ratio, such as 10:1 expec-tech.com, or calculated as a multiple of the LOD mdpi.comresearchgate.net.
Specific LOD and LOQ values depend on the analytical technique and the matrix. For example, a method for determining PS in workplace air using GC-MS reported an LOD of 13 ng/m³ and an LOQ of 40 ng/m³ for a 360 L air sample. mdpi.comresearchgate.netnih.gov Another GC-MS method for analyzing electrolyte components, including PS, in battery electrolytes reported an instrument detection limit lower than 0.145 µg/mL (equivalent to 0.145 mg/L) under specific conditions expec-tech.com, and method detection limits (MDLs) in the range of 0.080 – 0.176 mg/L for various compounds including PS perkinelmer.com. The LOQ for PS in this study was reported as 0.320 µg/mL (0.320 mg/L). perkinelmer.com For air analysis using GC-MS after thermo-desorption with a passive badge, the LOQ was approximately 1 ng/Media. analytice.com
Here is a summary of some reported LOD and LOQ values:
| Matrix | Technique | LOD | LOQ | Reference |
| Workplace Air | GC-MS | 13 ng/m³ (360 L) | 40 ng/m³ (360 L) | mdpi.comresearchgate.netnih.gov |
| Battery Electrolyte | GC-MS/MS | < 0.145 µg/mL (instrument DL) | - | expec-tech.com |
| Battery Electrolyte | GC/MS | 0.080 mg/L (MDL) | 0.320 mg/L (MQL/LOQ) | perkinelmer.com |
| Air (Passive Badge) | GC-MS (thermo-desorption) | - | ≈ 1 ng/Media | analytice.com |
Linearity, Sensitivity, and Precision
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Linearity is typically assessed by analyzing a series of standards at different concentrations and plotting the instrument response versus concentration to generate a calibration curve. A high correlation coefficient (r or r²) indicates good linearity. mdpi.comresearchgate.netperkinelmer.com For example, a GC-MS method for PS in workplace air showed a correlation coefficient of 0.9999 for a calibration curve range of 0.25 to 5.04 µg/mL. mdpi.comresearchgate.net Another GC-MS/MS method for battery electrolyte components, including PS, reported linear correlation coefficients greater than 0.998 for concentrations ranging from 0.5 to 50 µg/mL expec-tech.com and determination coefficients (r²) over 0.999 for a range of 1 to 100 mg/L perkinelmer.com.
Sensitivity is the ability of a method to discriminate between small differences in analyte concentration. In the context of a calibration curve (y = bx + a), the slope "b" characterizes the sensitivity of the method. mdpi.comresearchgate.net A steeper slope indicates higher sensitivity.
Here is a summary of some reported linearity and precision data:
| Matrix | Technique | Concentration Range | Linearity (r or r²) | Precision (RSD %) | Reference |
| Workplace Air | GC-MS | 0.25 - 5.04 µg/mL | 0.9999 (r) | 5.99% (overall) | mdpi.comresearchgate.net |
| Battery Electrolyte | GC-MS/MS | 0.5 - 50 µg/mL | >0.998 (r) | < 5% (peak area) | expec-tech.com |
| Battery Electrolyte | GC/MS | 1 - 100 mg/L | >0.999 (r²) | 1.34% (standard spike), 1.75% (sample spike) | perkinelmer.com |
Environmental Fate and Degradation of 1,3 Propane Sultone
Hydrolysis in Aqueous and Moist Environments
1,3-Propane sultone undergoes rapid hydrolysis in water and moist environments. nih.goviarc.frnih.govpengnuochemical.comnih.gov This reaction leads to the formation of 3-hydroxy-1-propanesulfonic acid. nih.goviarc.frpengnuochemical.comnih.gov The hydrolysis in water is considered a rapid process, following first-order kinetics. hopaxfc.com A measured rate constant for hydrolysis in aqueous solution at 25 °C is 8.2 x 10⁻² hr⁻¹, which corresponds to a half-life of 8.5 hours. nih.govnih.gov
The hydrolysis reaction involves the cleavage of the C-O bond in the sultone ring. hopaxfc.com Due to this rapid hydrolysis, significant bioconcentration, volatilization, and adsorption to sediment and suspended solids in water are not expected to be significant processes. pengnuochemical.comnih.govnih.govnjchm.com Similarly, if released to moist soil, 1,3-propane sultone is expected to hydrolyze rapidly. pengnuochemical.comnih.govnjchm.com
Atmospheric Reactivity with Hydroxyl Radicals
When released to the atmosphere, 1,3-propane sultone is susceptible to degradation through photooxidation. pengnuochemical.comnih.gov This process primarily involves the reaction with photochemically produced hydroxyl radicals in the vapor phase. nih.goviarc.frnih.govpengnuochemical.comnih.gov The estimated atmospheric half-life for this reaction is approximately 8 days, based on an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.goviarc.frnih.govpengnuochemical.comnih.govjmcprl.net Another estimation suggests a half-life in air of 59.58 hours based on QSAR estimation. hopaxfc.com After evaporation or exposure to air, 1,3-propane sultone will be slowly degraded by photochemical processes. hopaxfc.com
Occurrence in Industrial Waste Streams
1,3-Propane sultone is not known to occur naturally. nih.goviarc.frnih.gov It may be present in the waste streams of industrial facilities where it is manufactured or used. nih.goviarc.frnih.govnih.gov Historically, its industrial use was largely discontinued (B1498344) in the 1960s, but it has seen more recent use in specific applications such as the galvanotechnical and photographic industries, as well as in chemical synthesis. iarc.fr It is used as a chemical intermediate to introduce the sulfopropyl group into molecules, conferring water solubility and anionic character. nih.govnih.govhopaxfc.comnih.govnih.govnih.govmeisenbaochem.com Applications include the production of fungicides, insecticides, cation-exchange resins, dyes, vulcanization accelerators, detergents, and as a corrosion inhibitor. nih.govhopaxfc.comnih.govnih.govmeisenbaochem.com
Environmental releases of 1,3-propane sultone have been reported to the U.S. Environmental Protection Agency's Toxics Release Inventory. nih.govnih.gov For instance, in 2012, 332 lbs (approximately 150 kg) were reported as released to the environment in the USA. iarc.fr In 2009, one facility released 260 lbs, with 250 lbs to air and 10 lbs to a hazardous-waste landfill. nih.gov Despite its potential occurrence in waste streams, 1,3-propane sultone is not expected to persist for long periods due to its ready hydrolysis. nih.goviarc.frnih.govnih.govnih.gov
Environmental Persistence and Degradation Pathways
The primary environmental degradation pathway for 1,3-propane sultone in aqueous and moist environments is rapid hydrolysis, forming 3-hydroxy-1-propanesulfonic acid. nih.goviarc.frpengnuochemical.comnih.govhopaxfc.comnih.govilo.org In the atmosphere, the main degradation route is the reaction with hydroxyl radicals. nih.goviarc.frnih.govpengnuochemical.comnih.govjmcprl.net
While 1,3-propane sultone is considered readily biodegradable hopaxfc.com, some sources indicate that no specific data on its biodegradation in natural systems or laboratory studies were located. nih.govnih.govnjchm.com However, it is suggested that abiotic hydrolysis is likely to occur significantly faster than biodegradation in the environment. nih.govnih.govnjchm.com Due to its rapid hydrolysis, bioconcentration in aquatic organisms and adsorption to soil are not expected to be significant processes. pengnuochemical.comnih.govnih.govnjchm.com
The estimated half-lives in various environmental compartments highlight its relatively short persistence, particularly in water.
| Environmental Compartment | Degradation Process | Estimated Half-life | Source |
| Water | Hydrolysis | 8.5 hours | nih.govnih.gov |
| Moist Soil | Hydrolysis | Rapid | pengnuochemical.comnih.govnjchm.com |
| Atmosphere | Reaction with hydroxyl radicals | 8 days | nih.goviarc.frnih.govnih.gov |
| Atmosphere | Photooxidation | 59.58 hours (QSAR) | hopaxfc.com |
Note: Some sources indicate a half-life range for soil and water hydrolysis (Low: 8.5 hours, High: 672 hours) and atmospheric photooxidation (Low: 3.97 hours, High: 39.7 hours) scbt.com. However, the rapid hydrolysis half-life of 8.5 hours is consistently reported across multiple sources. nih.govnih.govscbt.com
The rapid hydrolysis in water and moist soil, coupled with its reactivity with hydroxyl radicals in the atmosphere, suggests that 1,3-propane sultone is not expected to persist in the environment for extended periods. nih.goviarc.frnih.govnih.govnih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations are widely employed to investigate the properties and reactions of 1,3-propane sultone, offering a detailed look at its behavior at the atomic and molecular levels.
Investigation of Reductive Decomposition Mechanisms
DFT studies have been instrumental in elucidating the reductive decomposition pathways of 1,3-propane sultone, particularly in the context of its use as an electrolyte additive in lithium-ion batteries. These calculations help to understand how PS breaks down on the electrode surface, contributing to the formation of the solid electrolyte interphase (SEI).
Theoretical investigations have analyzed the electroreductive decomposition of PS and its interactions with lithium ions and solvent molecules like propylene (B89431) carbonate (PC). In the gas phase, the reductive decomposition of PS is generally found to be thermodynamically unfavorable. researchgate.netrsc.orgrsc.org However, in the presence of a bulk solvent, PS can undergo one- or two-electron reduction processes. researchgate.netrsc.orgrsc.org
Studies have explored different ring-opening pathways for PS, including O–C, S–C, and S–O bond-breaking processes. researchgate.net DFT calculations can identify the most probable reaction pathways and the intermediates formed during these decomposition events. For instance, one theoretical study suggested several different pathways for the reductive decomposition of PS, proposing propylene as a likely gaseous reduction product, although experimental data often indicates non-gaseous products incorporated into the SEI. researchgate.net The negative charge distribution in the radical anion intermediate of PS is primarily located on the -SO2 group, which can lead to ring opening via C-O or S-O bond breaking. gdut.edu.cn
The presence of Li+ ions has been shown to play a pivotal role in the reductive decomposition of PS. researchgate.net While some kinetically favored bond-breaking processes might be blocked by the formation of Li+-participated intermediate structures, other pathways lead to stable decomposition products. researchgate.net
Energetic Analysis of Reaction Pathways (e.g., Gibbs Free Energy)
Energetic analysis using DFT calculations provides crucial thermodynamic and kinetic information about the reactions involving 1,3-propane sultone. This includes determining Gibbs free energy changes and activation barriers for various reaction pathways.
For example, the Gibbs free energy change for the reductive decomposition of PS in the gas phase has been reported as positive, indicating it is thermodynamically unfavorable under these conditions. researchgate.netrsc.orgrsc.org However, calculations considering the solvent effect show that reduction processes become possible in bulk solvent. researchgate.netrsc.orgrsc.org
Studies investigating the ring-opening reactions of 1,3-propane sultone with other molecules, such as amides of pyridine (B92270) derivatives, have also utilized DFT to calculate thermodynamic and activation parameters. mdpi.comnih.gov These calculations can reveal the exothermic nature of such reactions and identify transition states, providing insights into the reaction mechanisms and factors influencing reaction yields. mdpi.comnih.gov The activation energy of specific reactions involving PS decomposition has been calculated and benchmarked against experimental or other theoretical results. soton.ac.uk
The reaction Gibbs free energy is often used as a criterion for selecting thermodynamically favorable reactions in complex systems, such as the iterative methods used to study SEI formation from PS. acs.orgresearchgate.net
Modeling of SEI Formation and Structure
DFT calculations are extensively used to model the formation and structure of the solid electrolyte interphase (SEI) derived from 1,3-propane sultone. PS is known as an effective SEI-forming additive in lithium-ion batteries. researchgate.netrsc.orgrsc.orgacs.orgresearchgate.netcenmed.comnih.gov
Theoretical studies investigate the reductive reactions of PS near the anode surface and how the resulting products contribute to the SEI layer. acs.orgresearchgate.net An iterative method involving DFT calculations has been applied to systematically study the reduction-induced reactions of PS and their role in SEI formation. acs.orgresearchgate.net This approach considers possible reactants from the environment in successive reaction rounds, selecting the thermodynamically favorable pathways. acs.orgresearchgate.net
The decomposition products of PS, such as Li2SO3, (CH–CH2–CH2–OSO2Li)2, and Li–C carbides, as well as other complex species, are theorized to build up an effective SEI. researchgate.netrsc.orgrsc.org DFT calculations help to identify these products and understand how they integrate into the SEI structure. The constituents of the SEI observed experimentally, like RSO3Li and ROSO2Li, can be understood as decomposition products resulting from specific bond-breaking events in PS, as supported by theoretical studies. researchgate.net
Modeling efforts aim to explain how PS addition leads to the formation of a high-quality SEI film that can improve battery performance by reducing gas evolution and repairing damaged SEI layers. researchgate.netnih.gov The theoretical understanding of SEI formation from PS contributes to the development and screening of new electrolyte additives. acs.orgresearchgate.net
Quantum Chemistry Calculations for Reactivity Prediction
Beyond DFT, other quantum chemistry methods are employed to predict the reactivity of 1,3-propane sultone in various chemical environments.
Analysis of Reactant Protonation States and Reactivity
Quantum chemistry calculations can provide insights into how the protonation state of reactants influences their reactivity with 1,3-propane sultone. This is particularly relevant in reactions where PS acts as an alkylating agent.
For instance, quantum chemistry calculations have been used to study the reaction of 1,3-propane sultone with chitosan (B1678972). rsc.orgresearchgate.netresearchgate.net These calculations suggested that the higher reactivity of PS towards non-protonated glucosamine (B1671600) units in chitosan, compared to protonated ones, is a key factor influencing the efficiency of the N-sulfopropylation reaction at neutral pH. rsc.orgresearchgate.netresearchgate.net This highlights how theoretical calculations can explain experimental observations regarding reaction conditions and product yields by analyzing the electronic structure and reactivity of different protonation states of the reacting species.
Analysis of electrostatic potential (ESP) maps derived from quantum chemical calculations can also help identify potential binding sites and understand the charge distribution in molecules like 1,3-propane sultone and its reaction partners, aiding in the prediction of reactivity. mdpi.com
Green Chemistry Alternatives and Sustainable Practices
Development of Less Toxic Alkylating Reagents
The development of alkylating agents with reduced toxicity is a primary focus of green chemistry. frontiersin.org Alkylating agents are indispensable in organic synthesis but are often associated with significant health and environmental risks. frontiersin.org The cytotoxicity of many alkylating agents is a concern, particularly in applications outside of cancer chemotherapy where this property is intentionally utilized. frontiersin.orgnih.gov
Historically, agents like sulfur mustards and nitrogen mustards were among the first alkylating agents used, but their high toxicity prompted the search for safer alternatives. nih.govdrugs.com The reactivity of alkylating agents is a key determinant of their toxicity. Highly reactive compounds can indiscriminately alkylate biological macromolecules, leading to mutagenic and carcinogenic effects. frontiersin.org Therefore, the design of less toxic alternatives often involves modifying the chemical structure to control reactivity and improve target specificity. nih.gov
Several classes of alkylating agents exist, each with a distinct toxicity profile. These include nitrogen mustards, nitrosoureas, alkyl sulfonates, triazines, and ethylenimines. drugs.comchemicalindustryjournal.co.uk While some of these are designed for high cytotoxicity in medical applications, the principles of modifying their structure to reduce toxicity can be applied to the development of safer industrial reagents. For instance, altering the functional groups on the nitrogen atom of nitrogen mustards can reduce their electrophilicity and render them less reactive and, consequently, less toxic.
The following table provides a comparison of different classes of alkylating agents, highlighting their primary uses and general toxicity concerns.
| Alkylating Agent Class | Examples | Primary Application(s) | General Toxicity Profile |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil | Cancer chemotherapy | High, myelosuppressive, carcinogenic |
| Nitrosoureas | Carmustine, Lomustine | Cancer chemotherapy | High, delayed myelosuppression |
| Alkyl Sulfonates | Busulfan | Cancer chemotherapy | High, potent myelosuppressive |
| Triazines | Dacarbazine, Temozolomide | Cancer chemotherapy | High, myelosuppressive |
| Ethylenimines | Thiotepa, Altretamine | Cancer chemotherapy | High, myelosuppressive |
The goal in developing greener alternatives to potent alkylating agents like 1,3-propane sultone is to retain the desired reactivity for specific chemical transformations while minimizing off-target effects that lead to toxicity. This involves a deep understanding of structure-activity relationships and the mechanisms of toxicity. nih.gov
Alternative Reagents for Sulfopropylation
Sulfopropylation, the introduction of a sulfopropyl group, is a key application of 1,3-propane sultone. njchm.comchemicalbook.com The development of safer, alternative reagents for this process is crucial. A promising, less toxic alternative is sodium 3-bromopropanesulfonate (B1229281). tandfonline.com This compound is a high-melting-point salt with a bromide leaving group, which is significantly less reactive than the cyclic ester of 1,3-propane sultone. tandfonline.com Its low vapor pressure and reduced lipophilicity also contribute to its more benign safety profile. tandfonline.com
However, the lower reactivity of sodium 3-bromopropanesulfonate presents a challenge, often leading to poor yields and longer reaction times in conventional organic solvents. tandfonline.com Its poor solubility in these solvents further limits its utility as a direct replacement for 1,3-propane sultone. tandfonline.com
Research has focused on overcoming these limitations. For example, in the synthesis of N-sulfopropyl acridinium (B8443388) esters, which are used as chemiluminescent labels in medical diagnostics, the use of 1,3-propane sultone has been a significant concern due to its carcinogenicity. tandfonline.com A greener approach has been developed that utilizes sodium 3-bromopropanesulfonate in combination with ionic liquids to enhance its reactivity. tandfonline.com
The following table compares the properties of 1,3-propane sultone and its alternative, sodium 3-bromopropanesulfonate.
| Property | 1,3-Propane Sultone | Sodium 3-bromopropanesulfonate |
| Chemical Class | Cyclic sulfonate ester (sultone) | Halogenated sulfonate salt |
| Reactivity | High | Low |
| Toxicity | Toxic, carcinogenic, mutagenic, teratogenic wikipedia.org | Considered a more benign reagent tandfonline.com |
| Solubility | Soluble in many organic solvents | Poor solubility in conventional organic solvents tandfonline.com |
| Leaving Group | Ring-opening of the sultone | Bromide ion |
The successful substitution of 1,3-propane sultone with less hazardous reagents like sodium 3-bromopropanesulfonate is highly dependent on the development of innovative reaction conditions that can compensate for their lower reactivity. tandfonline.com
Synthesis in Ionic Liquids as Sustainable Solvents
Ionic liquids (ILs) have emerged as promising sustainable solvents in chemical synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. rsc.orgbohrium.comrepositorioinstitucional.mx They are considered "green" solvents because they can reduce the environmental impact associated with volatile organic compounds (VOCs). researchgate.netijnrd.org
In the context of finding alternatives to 1,3-propane sultone, ionic liquids have proven to be particularly valuable. They can enhance the reactivity of less toxic but also less reactive reagents like sodium 3-bromopropanesulfonate. tandfonline.com For instance, the N-alkylation of acridan esters with sodium 3-bromopropanesulfonate shows significantly improved reaction rates and yields when conducted in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]). tandfonline.com The ionic liquid not only improves the solubility of the sulfonate salt but also facilitates the reaction, likely through stabilization of the transition state. tandfonline.com
This approach eliminates the need for the carcinogenic 1,3-propane sultone in the synthesis of important compounds like N-sulfopropyl acridinium esters. tandfonline.com The use of ionic liquids represents a key strategy in green chemistry, enabling the use of safer reagents without compromising reaction efficiency. tandfonline.com
The following table summarizes the advantages of using ionic liquids in the synthesis of sulfopropylated compounds as an alternative to using 1,3-propane sultone.
| Feature | Conventional Synthesis with 1,3-Propane Sultone | Synthesis with Sodium 3-bromopropanesulfonate in Ionic Liquids |
| Sulfopropylating Agent | 1,3-Propane sultone | Sodium 3-bromopropanesulfonate |
| Toxicity of Reagent | High (carcinogenic) | Low |
| Solvent | Conventional organic solvents | Ionic liquids (e.g., [BMIM][BF4]) |
| Environmental Impact of Solvent | Often volatile and hazardous | Low volatility, considered greener |
| Reaction Conditions | Can be harsh | Often milder |
| Overall Process | Less sustainable | More sustainable and aligned with green chemistry principles |
The synergy between a less toxic reagent and a sustainable solvent system provides a powerful example of how green chemistry principles can be applied to create safer and more environmentally friendly chemical processes. tandfonline.com
Challenges and Considerations for Industrial Scale Implementation of Alternatives
While the development of greener alternatives to 1,3-propane sultone is promising at the laboratory level, their implementation on an industrial scale presents several challenges. chemicatimes.comchemicatimes.com These hurdles must be addressed to ensure the widespread adoption of more sustainable practices.
Economic Viability and Scalability: One of the primary challenges is the high initial investment required for new technologies and equipment. chemicatimes.com Transitioning from well-established processes using 1,3-propane sultone to new methods involving alternative reagents and solvents can be costly. chemicatimes.com The alternative reagents themselves may be more expensive, and the infrastructure for their large-scale production may not be fully developed. chemicatimes.com Furthermore, scaling up a new chemical process from the lab to an industrial plant is a complex undertaking that requires significant process optimization to ensure cost-effectiveness and efficiency. changechemistry.orgmdpi.com
Technological and Process Adaptation: Existing manufacturing facilities are often designed for specific chemical processes. chemicatimes.com Adapting these facilities to accommodate new reagents, solvents like ionic liquids, and different reaction conditions can be a significant technical challenge. chemicatimes.com This may involve redesigning reactors, separation processes, and purification steps. mdpi.com The unique properties of ionic liquids, for example, may require specialized equipment for handling and recycling.
Supply Chain and Raw Material Availability: The availability of sufficient quantities of alternative reagents and green solvents is another critical consideration. chemicatimes.com Establishing a reliable and cost-effective supply chain for these new materials is essential for uninterrupted industrial production. chemicatimes.com For bio-based solvents, supply can be dependent on agricultural factors, which may introduce variability in price and availability. chemicatimes.com
Regulatory Hurdles and Market Acceptance: Introducing new chemicals and processes into the market requires navigating a complex landscape of chemical regulations. chemicalindustryjournal.co.uknews-medical.netchemdev.ukgpcgateway.com Gaining regulatory approval for new substances can be a time-consuming and expensive process. nih.gov Additionally, there may be a lack of market demand or consumer awareness for products manufactured using greener alternatives, especially if they come at a higher cost. chemicatimes.com Overcoming customer reluctance to switch from established products is a significant barrier. yale.edu
The following table outlines the key challenges and considerations for the industrial implementation of alternatives to 1,3-propane sultone.
| Challenge Area | Specific Considerations |
| Economic | High initial investment costs for R&D and new equipment. chemicatimes.com Higher cost of alternative reagents and solvents. chemicatimes.com Achieving economies of scale to be cost-competitive. chemicatimes.com |
| Technological | Adapting existing infrastructure for new processes. chemicatimes.com Process optimization for large-scale production. mdpi.com Handling and recycling of new solvents like ionic liquids. |
| Supply Chain | Ensuring a stable and sufficient supply of raw materials. chemicatimes.com Potential for price volatility of new feedstocks. chemicatimes.com |
| Regulatory & Market | Navigating complex chemical regulations for new substances. chemicalindustryjournal.co.uknews-medical.net Gaining market acceptance and overcoming customer resistance. chemicatimes.comyale.edu Lack of consumer awareness and willingness to pay a premium for greener products. chemicatimes.com |
Addressing these challenges requires a multi-faceted approach involving collaboration between researchers, engineers, policymakers, and industry stakeholders to foster innovation and create a supportive environment for the adoption of sustainable chemical technologies. changechemistry.orgyale.edu
Q & A
Q. What are the recommended handling protocols for 1,3-propane sultone in laboratory settings to minimize exposure risks?
1,3-Propane sultone is a moisture-sensitive, carcinogenic compound (R45 hazard classification) . Critical protocols include:
- Storage : Inert atmosphere (argon/nitrogen), room temperature, and desiccated conditions to prevent hydrolysis .
- PPE : Gloves (nitrile), lab coat, and eye protection. Use fume hoods for all manipulations .
- Decontamination : Neutralize spills with 10% sodium bicarbonate solution, followed by ethanol rinsing .
Q. How can solubility properties of 1,3-propane sultone inform experimental design for sulfonation reactions?
The compound is highly soluble in polar solvents (water: 100 mg/mL; methanol, chloroform) but poorly soluble in non-polar media . This enables:
Q. What analytical techniques are effective for quantifying purity and degradation products of 1,3-propane sultone?
Q. What safety measures are essential for disposing of 1,3-propane sultone waste?
Q. What parameters are critical for synthesizing sulfopropyl-modified compounds using 1,3-propane sultone?
- Stoichiometry : 1.2–1.5 molar excess of sultone to ensure complete sulfopropylation .
- Temperature : 40–60°C in methanol or DMF to balance reactivity and side reactions .
- Reaction Time : 12–24 hrs for primary amines; extended times (48 hrs) for sterically hindered substrates .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in toxicity data between in vitro and in vivo models for 1,3-propane sultone?
- In Vitro vs. In Vivo Metabolism : In vitro systems lack renal excretion pathways, leading to accumulation of alkylating intermediates. In vivo, rapid hydrolysis to γ-hydroxypropanesulfonate (water-soluble, excreted via kidneys) reduces systemic toxicity .
- Dose-Response Adjustments : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro LC50 values to in vivo NOAELs .
Q. What methodologies quantify alkylating activity of 1,3-propane sultone in DNA interaction studies?
Q. How can computational models predict reactivity of 1,3-propane sultone with biological macromolecules?
Q. What experimental approaches assess carcinogenic potential in mammalian models?
- Topical Application : Apply 0.5% sultone in acetone to mouse skin (3×/week for 60 weeks); monitor squamous cell carcinoma incidence .
- Genotoxicity Assays : Combine micronucleus tests (bone marrow) with hepatic GST-pi immunohistochemistry to track preneoplastic lesions .
Q. How do researchers mitigate artifacts from 1,3-propane sultone’s moisture sensitivity in kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
